molecular formula C29H25N5O6S B2673516 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 959565-30-1

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2673516
CAS No.: 959565-30-1
M. Wt: 571.61
InChI Key: GAGLCVGNZGLPTE-UHFFFAOYSA-N
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Description

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzodioxole moiety, an imidazoquinazoline core, and a methoxyphenylacetamide group. The unique arrangement of these functional groups endows the compound with a range of biological activities, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the benzodioxole intermediate, which is then coupled with an imidazoquinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For instance, it may inhibit the activity of certain kinases or modulate the expression of genes related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O6S/c1-38-19-6-4-5-18(12-19)31-26(36)15-41-29-33-21-8-3-2-7-20(21)27-32-22(28(37)34(27)29)13-25(35)30-14-17-9-10-23-24(11-17)40-16-39-23/h2-12,22H,13-16H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGLCVGNZGLPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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